4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
Description
This compound features a benzimidazole core fused with a pyrrolidin-2-one ring, substituted at the 1-position with a 4-(sec-butyl)benzyl group and at the 4-position with a methyl group. The benzimidazole moiety is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
Molecular Formula |
C23H27N3O |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-4-16(2)18-11-9-17(10-12-18)14-26-21-8-6-5-7-20(21)24-23(26)19-13-22(27)25(3)15-19/h5-12,16,19H,4,13-15H2,1-3H3 |
InChI Key |
GDSRWHOJGFGLER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the sec-butyl group: This step involves the alkylation of the benzyl group with sec-butyl bromide under basic conditions.
Cyclization to form the pyrrolidinone ring: This is typically done through a cyclization reaction involving a ketone and an amine under acidic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antibacterial and antifungal properties.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is used in the development of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s structural uniqueness lies in its combination of a 4-(sec-butyl)benzyl group and methyl-pyrrolidinone. Below is a comparative analysis with similar benzimidazole-pyrrolidinone derivatives:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-(sec-butyl)benzyl group in the target compound increases logP compared to benzyl () or naphthyl-thiazolyl () analogs, suggesting better membrane permeability.
- Solubility: Methyl-pyrrolidinone may enhance aqueous solubility relative to bulkier substituents like naphthyl-thiazolyl .
Biological Activity
The compound 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic molecule that belongs to the benzimidazole family. Its structure, featuring a benzimidazole core and a pyrrolidine ring, suggests potential for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article presents a detailed overview of the biological activities associated with this compound, supported by data tables and research findings.
Structural Characteristics
This compound is characterized by:
- Molecular Formula: C23H27N3O
- Molecular Weight: 361.5 g/mol
- Key Functional Groups: Benzimidazole core, pyrrolidine ring, sec-butyl group.
The unique combination of these structural elements may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability as a therapeutic agent .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure may contribute to its effectiveness against various pathogens.
In vitro studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer potential. The compound may act through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Research has shown that certain benzimidazole compounds exhibit cytotoxic effects on cancer cell lines, suggesting that 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one could be explored for its anticancer properties:
These findings indicate the need for further investigation into the specific mechanisms by which this compound may exert its anticancer effects.
Antiviral Activity
Benzimidazole derivatives have also been studied for their antiviral properties. Some studies have reported their effectiveness against viruses such as Hepatitis B and C.
For example, compounds similar to the target compound have shown promising results in inhibiting viral replication:
| Compound | Virus Type | EC50 (nM) | Reference |
|---|---|---|---|
| Benzimidazole derivative X | HCV | 5.5 | |
| Benzimidazole derivative Y | HBV | 0.6 |
These results highlight the potential of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one as a candidate for antiviral drug development.
Case Studies
Several case studies have focused on the biological activity of benzimidazole derivatives:
- Case Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against common bacterial strains. The study found that modifications in the side chains significantly influenced antimicrobial potency.
- Case Study on Anticancer Mechanisms : Research demonstrated that specific benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a viable mechanism for anticancer activity.
- Case Study on Structure-Activity Relationship (SAR) : An extensive SAR analysis revealed that substituents on the benzimidazole core significantly impacted both antimicrobial and anticancer activities, paving the way for rational drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
